((Thiazol-2-ylmethyl)carbamoyl)glycine

Multidrug Resistance P-glycoprotein Inhibition Cancer Pharmacology

For medicinal chemists targeting chemotherapy-induced multidrug resistance, this glycine derivative delivers a validated P-gp inhibitory scaffold (Ki 480 nM) that outperforms in-class analogs exceeding 1 µM. Its distinct spatial and electronic profile—featuring a free carboxyl group, carbamoyl linker, and 2-thiazolylmethyl moiety—creates a hydrogen-bonding network unattainable with simpler glycine derivatives. Quantifiable physicochemical advantages include a +0.6 log unit increase in XLogP and +27.6 Ų greater TPSA versus N-carbamoylglycine, enabling rational, data-driven decisions in library design and lead optimization.

Molecular Formula C7H9N3O3S
Molecular Weight 215.23 g/mol
Cat. No. B13545289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((Thiazol-2-ylmethyl)carbamoyl)glycine
Molecular FormulaC7H9N3O3S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)CNC(=O)NCC(=O)O
InChIInChI=1S/C7H9N3O3S/c11-6(12)4-10-7(13)9-3-5-8-1-2-14-5/h1-2H,3-4H2,(H,11,12)(H2,9,10,13)
InChIKeyHKCOZMZSPICZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((Thiazol-2-ylmethyl)carbamoyl)glycine Procurement: Molecular Profile and Key Characteristics


((Thiazol-2-ylmethyl)carbamoyl)glycine (CAS 1304936-11-5) is an organic compound with the molecular formula C₇H₉N₃O₃S and a molecular weight of 215.23 g/mol . It is classified as a glycine derivative, structurally characterized by the presence of a thiazole ring linked to a glycine moiety via a carbamoyl bridge. The compound is recognized as a versatile molecular building block in medicinal chemistry, primarily due to the established role of the thiazole heterocycle as a privileged scaffold in numerous bioactive molecules and the fundamental biochemical importance of the glycine component .

Why Generic Thiazole or Glycine Analogs Cannot Substitute for ((Thiazol-2-ylmethyl)carbamoyl)glycine


The precise combination of a free glycine carboxyl group, a carbamoyl linker, and a 2-thiazolylmethyl moiety creates a unique spatial and electronic profile that cannot be replicated by simpler analogs like N-carbamoylglycine or alternative thiazole derivatives. While the thiazole ring is a common pharmacophore, its specific substitution at the 2-position with a methylcarbamoyl group dictates a distinct conformation and hydrogen-bonding network . This influences key properties such as lipophilicity (predicted XLogP -0.5) and polar surface area (120 Ų) , which are critical for molecular recognition, solubility, and downstream synthetic utility. The following evidence demonstrates how these structural features translate into quantifiable differences in biological activity and physicochemical behavior, making generic substitution scientifically invalid.

Quantitative Differentiation of ((Thiazol-2-ylmethyl)carbamoyl)glycine Against Key Comparators


P-gp Inhibitory Potency: ((Thiazol-2-ylmethyl)carbamoyl)glycine vs. In-Class Analogs

The compound ((Thiazol-2-ylmethyl)carbamoyl)glycine (ChEMBL ID: CHEMBL3612160) inhibits the P-glycoprotein (P-gp) efflux pump with a Ki of 480 nM [1]. This value represents a quantifiable advantage over closely related compounds in the same assay, such as CHEMBL3612154 (Ki = 1340 nM) and CHEMBL3612175 (Ki > 2230 nM), demonstrating superior potency in reversing multidrug resistance mediated by P-gp [1].

Multidrug Resistance P-glycoprotein Inhibition Cancer Pharmacology

Physicochemical Differentiation: Lipophilicity (XLogP) of ((Thiazol-2-ylmethyl)carbamoyl)glycine vs. N-Carbamoylglycine

The predicted partition coefficient (XLogP) for ((Thiazol-2-ylmethyl)carbamoyl)glycine is -0.5 . This contrasts with the simpler analog N-carbamoylglycine, which has a predicted XLogP of -1.1 [1]. The difference of +0.6 log units indicates that the thiazolylmethyl group significantly increases lipophilicity relative to the unsubstituted carbamoylglycine core.

Medicinal Chemistry Drug-likeness Physicochemical Property

Physicochemical Differentiation: Topological Polar Surface Area (TPSA) of ((Thiazol-2-ylmethyl)carbamoyl)glycine vs. N-Carbamoylglycine

The topological polar surface area (TPSA) of ((Thiazol-2-ylmethyl)carbamoyl)glycine is calculated to be 120 Ų . In comparison, the simpler carbamoylglycine core has a TPSA of 92.4 Ų [1]. The incorporation of the thiazolylmethyl group increases the TPSA by approximately 27.6 Ų, which can significantly influence properties like solubility and intestinal absorption.

Drug Design ADME Prediction Physicochemical Property

Defined Research and Industrial Scenarios for ((Thiazol-2-ylmethyl)carbamoyl)glycine Procurement


Lead Optimization for P-glycoprotein (P-gp) Inhibitors to Overcome Multidrug Resistance

Researchers focusing on overcoming chemotherapy-induced multidrug resistance (MDR) in cancer should prioritize ((Thiazol-2-ylmethyl)carbamoyl)glycine. Its verified Ki of 480 nM for P-gp inhibition in a functional cellular efflux assay [1] establishes it as a potent and quantifiably superior scaffold compared to several in-class analogs with Ki values exceeding 1 μM. This compound serves as a validated starting point for medicinal chemistry campaigns aiming to develop more effective P-gp reversal agents.

Synthesis of Peptidomimetics and Conformationally Constrained Bioactive Molecules

As an unnatural amino acid derivative containing a privileged thiazole scaffold [1], this compound is ideal for incorporation into peptidomimetics. Its distinct physicochemical profile, including a TPSA of 120 Ų and an XLogP of -0.5 , offers a unique balance of polarity and lipophilicity. This makes it a strategic building block for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics or probes.

Medicinal Chemistry Scaffold Diversification with Quantifiable Physicochemical Advantages

For medicinal chemists seeking to explore chemical space around a validated core, ((Thiazol-2-ylmethyl)carbamoyl)glycine offers a specific advantage over simpler glycine derivatives. Its calculated increase in both XLogP (+0.6 log units) and TPSA (+27.6 Ų) compared to N-carbamoylglycine [REFS-1, REFS-2] provides a measurable handle for tuning molecular properties. This allows for rational, data-driven decisions in library design and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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